molecular formula C16H16N4O2S B7687504 N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide

N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide

Cat. No. B7687504
M. Wt: 328.4 g/mol
InChI Key: OFYWXYYDFFZQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as "ETT" and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as a kinase inhibitor and may also modulate the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, and it may also have a protective effect on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research related to N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide. Some of these directions include further studies on its potential applications in cancer research, neuroprotection, and antimicrobial activity. Additionally, there is a need for more research on the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole, o-tolyl hydrazine, and ethyl 2-bromoacetate. This reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product.

Scientific Research Applications

N-(4-ethyl-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer research, neuroprotection, and antimicrobial activity.

properties

IUPAC Name

N-[4-ethyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-4-12-13(23-16(18-12)17-10(3)21)15-19-14(20-22-15)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYWXYYDFFZQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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